Patent

US07598400B2

Procedure details

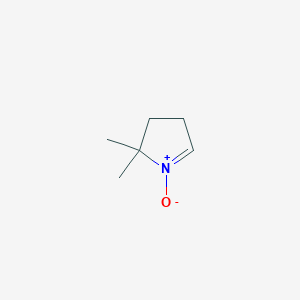

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.

[Compound]

Name

nitrones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

AMPO O2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

DEPMPO O2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

superoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amido nitrone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

superoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

CC(N)(CO)CO.O=O.CCO[C:13]([C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1)=O.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26].O=O.CC(N)(CO)CO>>[CH3:13][C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26] |f:0.1,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

nitrones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

AMPO O2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)N.O=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C1(CCC=[N+]1[O-])C

|

Step Four

|

Name

|

DEPMPO O2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC.O=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)N

|

Step Six

[Compound]

|

Name

|

superoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)N

|

Step Eight

[Compound]

|

Name

|

amido nitrone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

superoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2˜10 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2˜16 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The measured partition coefficient in an n-octanol/buffer system of AMPO

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07598400B2

Procedure details

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.

[Compound]

Name

nitrones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

AMPO O2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

DEPMPO O2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

superoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amido nitrone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

superoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

CC(N)(CO)CO.O=O.CCO[C:13]([C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1)=O.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26].O=O.CC(N)(CO)CO>>[CH3:13][C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26] |f:0.1,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

nitrones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

AMPO O2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)N.O=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C1(CCC=[N+]1[O-])C

|

Step Four

|

Name

|

DEPMPO O2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC.O=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)N

|

Step Six

[Compound]

|

Name

|

superoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)N

|

Step Eight

[Compound]

|

Name

|

amido nitrone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

superoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2˜10 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2˜16 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The measured partition coefficient in an n-octanol/buffer system of AMPO

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |